

4-Amino-3-(trifluoromethyl)benzoic acid molecular structure and formula

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Compound of Interest

Compound Name: 4-Amino-3-(trifluoromethyl)benzoic acid

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An In-depth Technical Guide to 4-Amino-3-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of **4-Amino-3-(trifluoromethyl)benzoic acid**. It is intended to serve as a valuable resource for professionals in research and drug development, offering detailed information on its synthesis and physicochemical characteristics. The strategic incorporation of the trifluoromethyl group into molecular scaffolds is a pivotal strategy in modern medicinal chemistry to enhance the biological and physicochemical properties of potential drug candidates.^{[1][2]}

Molecular Structure and Formula

4-Amino-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula $C_8H_6F_3NO_2$.^{[3][4][5]} Its structure consists of a benzoic acid core substituted with an amino group at the 4-position and a trifluoromethyl group at the 3-position.

Molecular Identifiers:

- IUPAC Name: **4-amino-3-(trifluoromethyl)benzoic acid**^{[3][4]}

- CAS Number: 400-76-0[3][4][5]
- SMILES: C1=CC(=C(C=C1C(=O)O)C(F)(F)F)N[3]
- InChI Key: NPPPORJZPNJXNQ-UHFFFAOYSA-N[3][4]

The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties and lipophilicity of the molecule, making it a valuable building block in the synthesis of pharmaceutical compounds.[6] This strategic functional group can enhance metabolic stability and binding affinity of drug candidates.[6]

Physicochemical Data

The following table summarizes the key quantitative data for **4-Amino-3-(trifluoromethyl)benzoic acid**.

Property	Value	Source
Molecular Weight	205.13 g/mol	[3][5]
Melting Point	204-206 °C	[7]
	210.0-216.0 °C	[8]
Boiling Point (Predicted)	319.1±42.0 °C	[7]
Topological Polar Surface Area	63.3 Å ²	[3]
Assay (Aqueous acid-base Titration)	≥97.5 to ≤102.5%	[8]
Assay (Silylated GC)	≥97.5%	[8]

Experimental Protocols

Synthesis of **4-Amino-3-(trifluoromethyl)benzoic acid** from 4-nitro-3-(trifluoromethyl)benzoic acid

A common and efficient method for the synthesis of **4-Amino-3-(trifluoromethyl)benzoic acid** involves the reduction of the corresponding nitro compound.

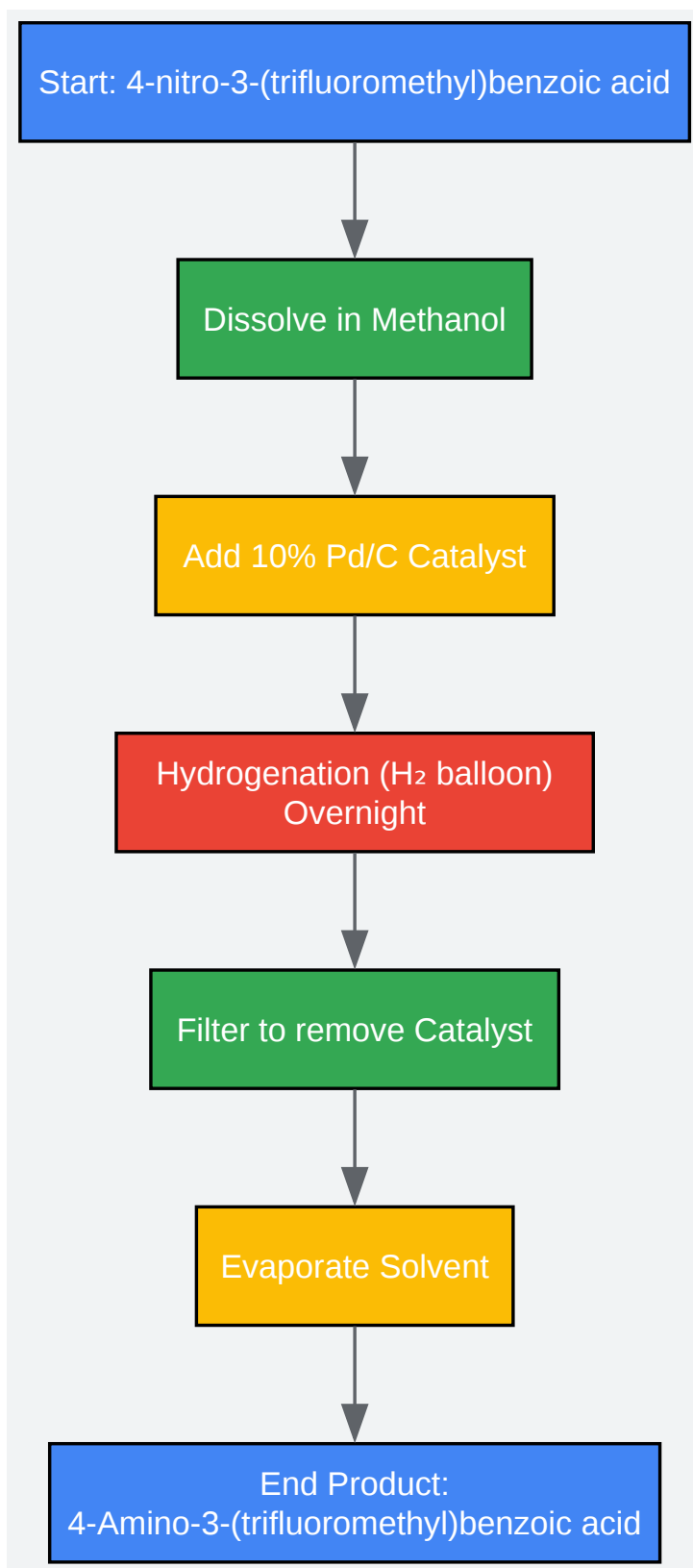
General Procedure:

- Dissolution: Dissolve 4-nitro-3-(trifluoromethyl)benzoic acid (1 g, 4.25 mmol) in methanol at room temperature.[7]
- Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution. [7]
- Hydrogenation: Carry out the hydrogenation reaction under a hydrogen atmosphere (balloon pressure) overnight.[7]
- Work-up: Upon completion of the reaction, remove the catalyst by filtration.[7]
- Isolation: Evaporate the solvent to yield the colorless solid product, **4-Amino-3-(trifluoromethyl)benzoic acid**. [7] This procedure typically results in a quantitative yield.[7]

Visualizations

The following diagrams illustrate the molecular structure and a typical synthesis workflow for **4-Amino-3-(trifluoromethyl)benzoic acid**.

Caption: Molecular structure of **4-Amino-3-(trifluoromethyl)benzoic acid**.



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Caption: Synthesis workflow for **4-Amino-3-(trifluoromethyl)benzoic acid**.

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